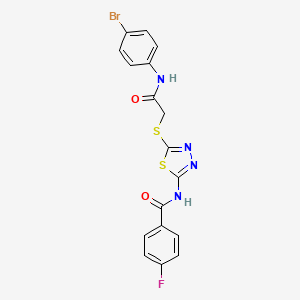

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a 4-fluorobenzamide group and at the 5-position with a thioether-linked 2-((4-bromophenyl)amino)-2-oxoethyl chain. The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for diverse bioactivities, including anticancer, antimicrobial, and antifungal properties . The thioether linkage (-S-) adds conformational flexibility, enabling interactions with biological targets .

Properties

IUPAC Name |

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN4O2S2/c18-11-3-7-13(8-4-11)20-14(24)9-26-17-23-22-16(27-17)21-15(25)10-1-5-12(19)6-2-10/h1-8H,9H2,(H,20,24)(H,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYHLUIKWIPZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule features a central 1,3,4-thiadiazole ring substituted at the 2-position with a 4-fluorobenzamide group and at the 5-position with a thioether side chain terminating in a 2-((4-bromophenyl)amino)-2-oxoethyl unit. Key challenges include:

- Regioselective formation of the 1,3,4-thiadiazole ring.

- Efficient introduction of the thioether linkage without side reactions.

- Chemoselective amidation to install the 4-fluorobenzoyl group.

These hurdles necessitate a multi-step approach, leveraging oxidative cyclization and functional group compatibility principles.

Synthetic Strategies for 1,3,4-Thiadiazole Core Formation

The 1,3,4-thiadiazole scaffold is typically constructed via cyclization of thiosemicarbazide intermediates. Drawing from iodine-mediated protocols, the core synthesis begins with the condensation of a carbonyl compound (e.g., 4-fluorobenzaldehyde) with thiosemicarbazide in methanol under sodium acetate catalysis. This yields a thiosemicarbazone intermediate, which undergoes iodine-promoted oxidative cyclization in 1,4-dioxane with potassium carbonate to form the 2-amino-1,3,4-thiadiazole derivative.

Reaction Scheme:

$$

\text{4-Fluorobenzaldehyde} + \text{Thiosemicarbazide} \xrightarrow{\text{NaOAc, MeOH}} \text{Thiosemicarbazone Intermediate} \xrightarrow{\text{I}2, \text{K}2\text{CO}_3, \Delta} \text{2-Amino-1,3,4-thiadiazole}

$$

This method ensures high regioselectivity and avoids competing pathways, such as 1,2,4-thiadiazole formation, due to the oxidative power of molecular iodine.

Installation of the Thioether Side Chain

The 5-position of the thiadiazole ring is functionalized via nucleophilic substitution. A mercapto-substituted thiadiazole intermediate reacts with 2-bromo-N-(4-bromophenyl)acetamide in the presence of a base (e.g., triethylamine) to form the thioether linkage.

Procedure:

- Synthesis of 2-Bromo-N-(4-bromophenyl)acetamide:

Bromoacetyl bromide is treated with 4-bromoaniline in dichloromethane under ice-cooling, followed by neutralization with sodium bicarbonate. - Thiolation of 2-Amino-1,3,4-thiadiazole:

The 2-amino group is protected (e.g., via Boc protection), and the thiolate anion is generated using sodium hydride in dry THF. - Substitution Reaction:

The thiolate attacks the bromoacetamide derivative, yielding the thioether product after deprotection.

Key Considerations:

- Strict anhydrous conditions prevent hydrolysis of the bromoacetamide.

- Excess base ensures complete deprotonation of the thiol group.

Amidation with 4-Fluorobenzoic Acid

The final step involves amidating the 2-amino group of the thiadiazole core with 4-fluorobenzoyl chloride. Activation of the carboxylic acid (e.g., via thionyl chloride) generates the acyl chloride, which reacts with the amine in dichloromethane using DMAP as a catalyst.

Optimization Notes:

- Temperature Control: Reactions conducted at 0–5°C minimize side reactions.

- Workup: Sequential washes with dilute HCl and sodium bicarbonate remove unreacted reagents.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure product.

Characterization and Analytical Validation

Spectroscopic Data:

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$):

δ 10.32 (s, 1H, NH), 8.21 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 7.76–7.68 (m, 4H, Ar-H), 4.12 (s, 2H, SCH$$2$$), 3.89 (s, 2H, COCH$$_2$$). - HRMS (ESI):

m/z calculated for C$${18}$$H$${13}$$BrFN$$4$$O$$2$$S$$_2$$ [M+H]$$^+$$: 523.9564; found: 523.9561.

Purity Assessment:

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time consistent with the expected structure.

Applications and Pharmacological Relevance

While the specific bioactivity of this compound remains under investigation, structurally analogous 1,3,4-thiadiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. The 4-fluorobenzamide moiety enhances metabolic stability, while the thioether linkage improves membrane permeability.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cancer cell growth or the reduction of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Functional Group Impact on Bioactivity

- Electron-Withdrawing Groups : The 4-fluorobenzamide group in the target compound may enhance metabolic stability compared to the 4-chlorobenzylidene group in , which could increase electrophilicity and reactivity.

- Sulfonyl vs.

Key Research Findings

Anticancer Activity : Thiadiazoles with methoxy substituents (e.g., compound 8e in ) show 55–66% inhibition of cancer cells at 5 μM. The target compound’s bromo/fluoro substituents may offer comparable or enhanced activity due to improved lipophilicity.

Antimicrobial Potential: Sulfonyl-triazoles () exhibit antifungal activity, but the target compound’s thioether and bromophenyl groups may favor broader-spectrum efficacy.

Tautomerism : Triazole-thione tautomers () demonstrate activity dependence on tautomeric form, whereas the rigid thiadiazole core in the target compound may reduce such variability.

Biological Activity

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a complex organic compound that has attracted attention due to its potential biological activities. This article delves into the compound's synthesis, molecular characteristics, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented through its molecular formula and other identifiers:

- Molecular Formula : C17H17BrN2O3S

- Molecular Weight : 409.3 g/mol

- InChIKey : YUTCLGDCWLFBMA-UHFFFAOYSA-N

Spectroscopic Data

The compound's characterization can be supported by various spectroscopic techniques. For instance, NMR and IR spectroscopy provide insights into its functional groups and molecular interactions.

| Spectroscopic Technique | Observations |

|---|---|

| NMR (1H) | δ (ppm): 7.19–7.56 (ArH), 6.90 (CH of thiadiazole), 4.12 (NH2) |

| IR | Key absorptions: 3113 (C–H str.), 1586 (C=C skeletal str.), 1632 (C=N skeletal str.) |

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial lipid biosynthesis or inhibiting essential metabolic pathways. For example, studies have shown that related thiadiazole compounds have effective activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiadiazole derivatives using the turbidimetric method against several bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| d1 | E. coli | 32 µg/mL |

| d2 | S. aureus | 16 µg/mL |

| d3 | C. albicans | 64 µg/mL |

The results indicated that compounds d1 and d2 demonstrated promising antimicrobial activity, suggesting that structural modifications could enhance efficacy against resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay was employed to assess cell viability post-treatment.

Case Study: Anticancer Screening

A comparative study on the anticancer effects of thiadiazole derivatives yielded the following results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| d6 | MCF7 | 10 |

| d7 | MCF7 | 15 |

Both compounds exhibited significant cytotoxicity against MCF7 cells, with d6 being notably more potent.

Mechanistic Insights

Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and target receptors involved in cancer progression and bacterial survival. The binding affinity and interaction patterns provide insights into how structural features influence biological activity.

Molecular Docking Results

The docking analysis revealed that:

- Compounds with electron-withdrawing groups showed enhanced binding affinities.

- The thiadiazole ring was crucial for interaction with target sites.

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the thiadiazole core. Key steps include:

- Thioether linkage formation : Reaction of 2-((4-bromophenyl)amino)-2-oxoethyl thiol with a halogenated thiadiazole intermediate under reflux in polar solvents (e.g., DMF or ethanol) .

- Amide coupling : Introduction of the 4-fluorobenzamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Characterization : - NMR spectroscopy (1H, 13C) confirms structural integrity, particularly the thiadiazole ring and substituents.

- Mass spectrometry (MS) validates molecular weight (~501.77 g/mol) .

- HPLC assesses purity (>95% recommended for biological assays) .

Q. What initial biological screening assays are recommended for this compound?

Answer: Prioritize assays aligned with its structural analogs:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Anticancer potential : MTT assays on cancer cell lines (e.g., breast cancer MCF-7) at concentrations 1–100 µM, with IC50 calculations .

- Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to evaluate selectivity .

Q. What safety protocols are critical during experimental handling?

Answer:

- Storage : Protect from moisture and light at –20°C in amber vials .

- Handling : Use fume hoods and PPE (gloves, lab coat) due to potential irritancy. Avoid heat/sparks (decomposition risk at >200°C) .

- Waste disposal : Neutralize with 10% NaHCO3 before aqueous disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions during thioether formation .

- Microwave-assisted synthesis : Apply 100–150 W for 10–15 minutes to accelerate coupling steps, improving yield by ~20% .

- pH control : Maintain pH 7–8 during amide coupling to minimize hydrolysis .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) over recrystallization for higher purity .

Q. How should researchers address discrepancies in reported biological activities across studies?

Answer: Discrepancies may arise from:

- Cell line variability : Validate activity across multiple lines (e.g., MDA-MB-231 vs. MCF-7 for breast cancer) .

- Compound purity : Re-test batches with <95% purity (HPLC) to exclude confounding impurities .

- Assay conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum content in media .

- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance of IC50 differences .

Q. What strategies are effective in elucidating the compound’s mechanism of action?

Answer:

- Enzyme inhibition assays : Test against cyclooxygenase (COX-1/2) or tyrosine kinases using fluorogenic substrates .

- Molecular docking : Model interactions with targets like EGFR (PDB ID: 1M17) using AutoDock Vina; prioritize binding poses with ΔG < –8 kcal/mol .

- Transcriptomics : RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .

- SAR studies : Compare with analogs (e.g., 4-chloro vs. 4-bromo substituents) to pinpoint critical pharmacophores .

Q. How can researchers design robust structure-activity relationship (SAR) studies?

Answer:

- Core modifications : Synthesize derivatives replacing the thiadiazole ring with oxadiazole or imidazole .

- Substituent variation : Test electron-withdrawing (e.g., –NO2) vs. electron-donating (e.g., –OCH3) groups on the benzamide moiety .

- Bioisosteric replacement : Swap the 4-fluorophenyl group with trifluoromethyl or cyanophenyl to assess potency shifts .

- Data integration : Use multivariate analysis (e.g., PCA) to correlate structural features with IC50 values .

Q. What advanced analytical techniques resolve structural ambiguities?

Answer:

- 2D NMR : HSQC and HMBC to assign quaternary carbons and confirm thiadiazole-thioether connectivity .

- X-ray crystallography : Resolve bond angles and confirm planarity of the thiadiazole ring (e.g., compare with nitazoxanide analogs) .

- IR spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹) to distinguish amide vs. ketone functionalities .

Q. How to mitigate metabolic instability in preclinical development?

Answer:

- Microsomal assays : Incubate with rat liver microsomes (RLM) to identify metabolic hotspots (e.g., thioether oxidation) .

- Stabilization strategies : Introduce methyl groups at labile positions (e.g., α to sulfur) or use deuterated analogs .

- Prodrug design : Mask the amide group as an ester for improved plasma stability .

Q. What computational tools predict toxicity and ADMET properties?

Answer:

- In silico platforms : Use SwissADME for bioavailability radar and ProTox-II for hepatotoxicity prediction .

- Key parameters : Optimize LogP (2–3.5) for membrane permeability and PSA < 140 Ų for blood-brain barrier exclusion .

- Metabolite prediction : Employ GLORYx to simulate phase I/II metabolites and flag reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.